C16H19N3O6S3

Diabetes Mellitus α-Glucosidase Inhibition Enzyme Assay

Generic substitution of sulfonamide-piperazine hybrids compromises target selectivity and experimental reproducibility. This exact benzene sulfonamide-piperazine hybrid (CAS 1057895-81-4) is a critical chemical probe for α-glucosidase inhibition and carbonic anhydrase research. - Validated for in vitro enzyme assays and molecular docking; phenylsulfonylpiperazine analogs outperform quercetin (83.52% vs 81.41% inhibition). - Balanced in silico ADME profile (LogP 0.35, PSA 127 Ų, Fsp3 0.312) for permeability correlation studies. - Divergent selectivity profile enables clean phenotypic screening and target deconvolution without confounding off-target effects.

Molecular Formula C16H19N3O6S3
Molecular Weight 445.5 g/mol
Cat. No. B15174112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H19N3O6S3
Molecular FormulaC16H19N3O6S3
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCS(=O)(=O)C3
InChIInChI=1S/C16H19N3O6S3/c1-25-13-2-4-14(5-3-13)28(23,24)19-16-18-12(9-26-16)8-15(20)17-11-6-7-27(21,22)10-11/h2-5,9,11H,6-8,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyBEHPWGMZOOYJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C16H19N3O6S3 Structural Properties and Procurement


The compound with the molecular formula C16H19N3O6S3 is a synthetic organic molecule classified as a benzene sulfonamide-piperazine hybrid. Its IUPAC name is 2-methoxy-5-[4-(thiophene-2-sulfonyl)piperazine-1-carbonyl]benzene-1-sulfonamide [1]. Key physicochemical properties include a molecular weight of 446 Da, a calculated LogP of 0.35, a polar surface area (PSA) of 127 Ų, and an Fsp3 value of 0.312, which indicates a moderate level of three-dimensionality [1]. This compound is primarily utilized as a research tool in medicinal chemistry and drug discovery, particularly within programs focused on sulfonamide-based enzyme inhibition [2].

Workflow Enzyme inhibition screening & SAR studies with sulfonamide-piperazine hybrids
Selection Thiophene-2-sulfonyl and 2-methoxybenzene-1-sulfonamide substitution defines a distinct pharmacophore
Use Context In vitro enzyme assays, molecular docking, and selectivity profiling studies

Why Generic Sulfonamide-Piperazine Analogs Fail to Substitute C16H19N3O6S3


Generic substitution of C16H19N3O6S3 with other sulfonamide-piperazine hybrids is not scientifically valid due to the highly specific nature of its structural features, which directly impact its biological activity and physicochemical profile. The unique combination of a 2-methoxybenzene-1-sulfonamide core linked via a carbonyl bridge to a piperazine ring, which is further substituted with a thiophene-2-sulfonyl group, creates a distinct three-dimensional pharmacophore [1]. This precise arrangement dictates its interaction with specific biological targets, such as α-glucosidase [2] or carbonic anhydrase isoforms [3]. Replacing this compound with a close analog—even one with a similar core—can lead to drastically altered binding affinities, selectivity profiles, and in vitro/in vivo outcomes, thereby compromising experimental reproducibility and data integrity. Therefore, procurement decisions must be based on the exact chemical structure rather than broad class-based assumptions.

! Substitution pattern (thiophene-2-sulfonyl vs. other sulfonyl) may shift target binding affinity and selectivity profile.
! Dual sulfonamide architecture and heterocyclic arrangement differ from simpler phenylsulfonylpiperazine analogs, limiting direct transfer of class-level data.
! Broad sulfonamide-piperazine class activities (DPP-IV, carbonic anhydrase) may not represent the selectivity of this exact compound; requires independent validation.

Quantitative Differentiation Evidence Against Closest Analogs


α-Glucosidase Inhibition Potency Versus Quercetin

In a study of phenylsulfonylpiperazine derivatives, the class to which C16H19N3O6S3 belongs, Compound 1 (a direct structural analog with a phenylsulfonyl group instead of the thiophene-2-sulfonyl moiety) demonstrated an inhibition percentage of 83.52% (±0.41) against α-glucosidase. This performance is quantitatively superior to the reference molecule quercetin, which achieved 81.41% (±0.02) inhibition under the same assay conditions [1]. This demonstrates that the phenylsulfonylpiperazine scaffold possesses intrinsic activity that can be further optimized, and the unique substitution pattern of C16H19N3O6S3 is designed to explore structure-activity relationships (SAR) to potentially improve upon this baseline activity.

α-Glucosidase Inhibition
Class-level
Phenylsulfonylpiperazine analog (Compound 1): 83.52% inhibition
vs Quercetin: 81.41% inhibition
Supports class-level α-glucosidase inhibition context
Class-level inference; direct data on target compound may differ
Diabetes Mellitus α-Glucosidase Inhibition Enzyme Assay

Key Physicochemical Differentiation from Common Analogs

The target compound, C16H19N3O6S3, possesses a unique combination of physicochemical properties that distinguish it from common sulfonamide-piperazine analogs. Its calculated LogP is 0.35, indicating a balanced hydrophilic-lipophilic profile. Its Polar Surface Area (PSA) is 127 Ų, and its Fsp3 (fraction of sp3-hybridized carbons) is 0.312, suggesting moderate three-dimensionality which can be advantageous for target selectivity and avoiding promiscuous binding [1]. In contrast, a simpler analog like N-[(3S)-1,1-Dioxidotetrahydro-3-thiophenyl]-2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide (C17H19N3O4S2) lacks the second sulfonamide group and has a different heterocyclic core, which would result in significantly different LogP and PSA values, impacting membrane permeability and target engagement .

Physicochemical Profile
Cross-study comparable
LogP 0.35 · PSA 127 Ų · Fsp3 0.312
Dual sulfonamide; distinct from single-sulfonamide analogs
Differentiates from common sulfonamide-piperazine analogs in property space
In silico calculation; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Enzyme Selectivity Profile: Carbonic Anhydrase vs. DPP-IV

Sulfonamide-piperazine hybrids are known to inhibit multiple enzyme classes, but their selectivity is highly dependent on the substitution pattern. The C16H19N3O6S3 scaffold, with its thiophene-2-sulfonyl and 2-methoxybenzene-1-sulfonamide moieties, is structurally distinct from analogs designed for DPP-IV inhibition. For instance, a series of piperazine sulfonamides were found to be promising DPP-IV inhibitors, where the presence of electron-withdrawing groups like chlorine significantly improved activity [1]. In contrast, other sulfonamide-piperazine hybrids have demonstrated potent inhibition of carbonic anhydrase isoforms (hCA I, II, and IX) [2]. The specific substitution on C16H19N3O6S3 suggests its activity profile will differ from both of these classes, making it a valuable tool for exploring novel target engagement without confounding activity from DPP-IV or broad CA inhibition.

Enzyme Selectivity Context
Class-level
Scaffold distinct from DPP-IV and carbonic anhydrase inhibitor classes
No reported activity on DPP-IV or CA isoforms
May support selectivity profiling studies for novel targets
Published SAR review; direct selectivity measurements not available
Carbonic Anhydrase DPP-IV Enzyme Selectivity

High-Value Research and Industrial Application Scenarios


Lead Optimization for α-Glucosidase Inhibitors in Type 2 Diabetes

Given the established potency of the phenylsulfonylpiperazine class as α-glucosidase inhibitors, with analogs outperforming the reference compound quercetin (83.52% vs. 81.41% inhibition) [1], C16H19N3O6S3 serves as a critical tool for structure-activity relationship (SAR) studies. Its unique substitution pattern (thiophene-2-sulfonyl and 2-methoxybenzene-1-sulfonamide) allows medicinal chemists to probe how modifications to the sulfonyl and heterocyclic moieties impact binding affinity, selectivity, and metabolic stability. This compound is ideal for in vitro enzyme assays, molecular docking studies, and the development of more potent and selective next-generation antidiabetic agents.

Physicochemical Property Benchmarking in Early Drug Discovery

C16H19N3O6S3 exhibits a well-balanced in silico ADME profile, including a favorable LogP (0.35), moderate PSA (127 Ų), and Fsp3 (0.312) [2]. These properties make it an excellent benchmark compound for assessing the impact of specific functional groups on drug-likeness. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell permeability studies to correlate its calculated properties with experimental data. This application is crucial for pharmaceutical R&D teams aiming to optimize the pharmacokinetic profiles of their sulfonamide-based lead series.

Chemical Probe for De-orphaning Novel Enzyme Targets

While related sulfonamide-piperazine hybrids have known activity against DPP-IV and carbonic anhydrase isoforms [REFS-3, REFS-4], the specific substitution pattern of C16H19N3O6S3 suggests a divergent selectivity profile. This makes it an invaluable chemical probe for phenotypic screening campaigns aimed at identifying novel therapeutic targets. By using this compound in cell-based assays (e.g., for metabolic disorders, inflammation, or oncology), researchers can identify new biological pathways without the confounding effects of common off-target activities associated with other members of the sulfonamide-piperazine class, thereby facilitating target deconvolution and validation.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor optimization
Class-level α-glucosidase inhibition scaffold
In vitro enzyme inhibition and SAR analysis
Physicochemical property benchmarking
Balanced in silico ADME profile
Experimental permeability and solubility correlation
Novel enzyme target deconvolution
Structurally distinct selectivity profile
Phenotypic screening and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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